molecular formula C16H24N4O2 B12535990 2-butoxy-6-(cyclohexylmethoxy)-7H-purine CAS No. 651733-92-5

2-butoxy-6-(cyclohexylmethoxy)-7H-purine

Katalognummer: B12535990
CAS-Nummer: 651733-92-5
Molekulargewicht: 304.39 g/mol
InChI-Schlüssel: RXZJSXSIXNRXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-butoxy-6-(cyclohexylmethoxy)-7H-purine is a chemical compound with the molecular formula C16H24N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base, followed by the substitution of the chlorine atom with a butoxy group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-butoxy-6-(cyclohexylmethoxy)-7H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-butoxy-6-(cyclohexylmethoxy)-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of purine derivatives with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-butoxy-6-(cyclohexylmethoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-butoxy-6-fluorophenylboronic acid: This compound has a similar butoxy group but differs in its core structure and functional groups.

    2-butoxy-6-ethyl-2-chloroacetanilides: This compound shares the butoxy group but has different substituents and a different core structure.

Uniqueness

2-butoxy-6-(cyclohexylmethoxy)-7H-purine is unique due to its specific combination of functional groups and its purine core. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged.

Eigenschaften

CAS-Nummer

651733-92-5

Molekularformel

C16H24N4O2

Molekulargewicht

304.39 g/mol

IUPAC-Name

2-butoxy-6-(cyclohexylmethoxy)-7H-purine

InChI

InChI=1S/C16H24N4O2/c1-2-3-9-21-16-19-14-13(17-11-18-14)15(20-16)22-10-12-7-5-4-6-8-12/h11-12H,2-10H2,1H3,(H,17,18,19,20)

InChI-Schlüssel

RXZJSXSIXNRXRO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=NC2=C(C(=N1)OCC3CCCCC3)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.